

# Fdl169: Detailed Application Notes and Protocols for Cell Culture

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## Compound of Interest

Compound Name: Fdl169

Cat. No.: B607426

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## Introduction

**Fdl169** is an experimental small molecule compound developed by Flatley Discovery Lab that functions as a Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) corrector. It is specifically designed to address the most common mutation in cystic fibrosis (CF), the deletion of phenylalanine at position 508 (F508del). This mutation leads to misfolding of the CFTR protein, causing its retention in the endoplasmic reticulum (ER) and subsequent degradation, thereby preventing it from reaching the cell surface to function as a chloride ion channel.

**Fdl169** aids in the proper folding of the F508del-CFTR protein, facilitating its trafficking to the cell membrane and increasing the density of functional channels on the cell surface. These application notes provide detailed information on the solubility of **Fdl169** and protocols for its preparation and use in cell culture-based assays.

## Data Presentation

### Fdl169 Physicochemical and Solubility Data

Property	Value	Source
Molecular Formula	C <sub>27</sub> H <sub>23</sub> FN <sub>4</sub> O <sub>4</sub>	--INVALID-LINK--
Molecular Weight	486.49 g/mol	--INVALID-LINK--
CAS Number	1628416-28-3	--INVALID-LINK--
Appearance	Solid powder	--INVALID-LINK--

Solvent	Solubility	Concentration (mM)	Notes	Source
DMSO	33 mg/mL	67.83 mM	Use fresh, anhydrous DMSO as it is hygroscopic, which can reduce solubility.	--INVALID-LINK--
30 mg/mL	61.67 mM	Sonication is recommended to aid dissolution.	--INVALID-LINK--	
Ethanol	8 mg/mL	16.44 mM	-	--INVALID-LINK--
Water	Insoluble	-	-	--INVALID-LINK--

## Storage and Stability of Fdl169

Form	Storage Temperature	Duration	Source
Solid Powder	-20°C	>3 years	--INVALID-LINK--
0-4°C (short term)	Days to weeks	--INVALID-LINK--	
Stock Solution in DMSO	-80°C	1 year	--INVALID-LINK--
-20°C	1 month	--INVALID-LINK--	
0-4°C (short term)	Days to weeks	--INVALID-LINK--	

## Experimental Protocols

### Preparation of Fdl169 Stock Solution

Materials:

- **Fdl169** solid powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile, polypropylene or glass vials with screw caps
- Vortex mixer
- Sonicator (optional)

Protocol:

- **Equilibrate:** Allow the vial of **Fdl169** solid powder to reach room temperature before opening to prevent moisture condensation.
- **Weighing:** In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of **Fdl169** powder.
- **Dissolution:** Add the appropriate volume of anhydrous DMSO to the **Fdl169** powder to achieve the desired stock solution concentration (e.g., 10 mM or 30 mg/mL).

- **Mixing:** Vortex the solution thoroughly until the powder is completely dissolved. If necessary, use a sonicator to aid dissolution. Ensure the final solution is clear and free of particulates.
- **Aliquoting and Storage:** Aliquot the stock solution into smaller, single-use volumes in sterile vials to minimize freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for shorter-term storage (up to 1 month).

## Preparation of Fdl169 Working Solution for Cell Culture

Materials:

- **Fdl169** stock solution in DMSO
- Polyethylene glycol 300 (PEG300)
- Tween 80
- Sterile deionized water (ddH<sub>2</sub>O) or cell culture medium
- Sterile microcentrifuge tubes

Protocol for a 1 mL Working Solution (example from Selleck Chemicals):

- In a sterile tube, add 50 µL of a 33 mg/mL **Fdl169** stock solution in DMSO.
- Add 400 µL of PEG300 and mix thoroughly until the solution is clear.
- Add 50 µL of Tween 80 to the mixture and mix again until clear.
- Add 500 µL of sterile ddH<sub>2</sub>O or cell culture medium to bring the final volume to 1 mL.
- Mix the final solution gently but thoroughly. This working solution should be prepared fresh and used immediately for optimal results.

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control containing the same final concentrations of DMSO, PEG300, and Tween 80 should be included in all experiments.

## In Vitro Assay for Fdl169 Activity: Iodide Efflux Assay

This assay measures the function of the CFTR channel by quantifying the efflux of iodide ions from cells. Increased iodide efflux upon stimulation indicates restored CFTR function at the cell surface.

### Cell Line:

- Human bronchial epithelial cells homozygous for the F508del mutation (e.g., CFBE41o- cells stably expressing F508del-CFTR).

### Materials:

- CFBE41o- cells expressing F508del-CFTR
- 96-well cell culture plates
- Iodide loading buffer (e.g., 137 mM NaI, 4 mM KNO<sub>3</sub>, 2 mM KH<sub>2</sub>PO<sub>4</sub>, 1 mM MgCl<sub>2</sub>, 2 mM CaCl<sub>2</sub>, 10 mM Glucose, 10 mM HEPES, pH 7.4)
- Wash buffer (e.g., 137 mM NaNO<sub>3</sub>, 4 mM KNO<sub>3</sub>, 2 mM KH<sub>2</sub>PO<sub>4</sub>, 1 mM MgCl<sub>2</sub>, 2 mM CaCl<sub>2</sub>, 10 mM Glucose, 10 mM HEPES, pH 7.4)
- Stimulation buffer (Wash buffer containing a CFTR agonist, e.g., 10 µM Forskolin and 50 µM Genistein)
- Fdl169** working solution
- Iodide-selective electrode or a fluorescence plate reader (for YFP-based assays)

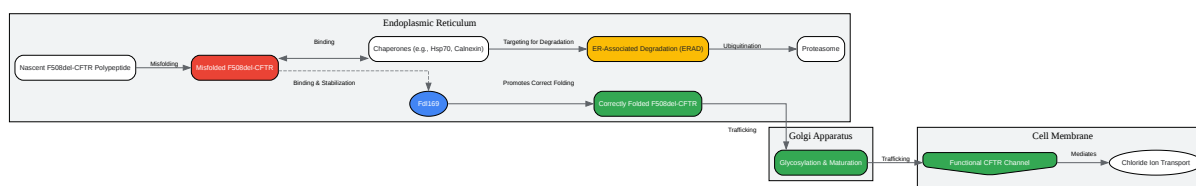
### Protocol:

- Cell Seeding: Seed CFBE41o- cells in a 96-well plate at an appropriate density and grow to confluence.
- Compound Treatment: Treat the cells with various concentrations of **Fdl169** (and a vehicle control) for 24-48 hours at 37°C to allow for correction of the F508del-CFTR protein.

- **Iodide Loading:** Wash the cells with wash buffer and then incubate with the iodide loading buffer for 1 hour at 37°C.
- **Initiate Efflux:** Remove the loading buffer and wash the cells rapidly with wash buffer.
- **Sample Collection:** At timed intervals (e.g., every 1-2 minutes), collect the extracellular buffer and replace it with fresh wash buffer.
- **Stimulation:** After a baseline collection period, add the stimulation buffer to activate the CFTR channels and continue collecting the buffer at timed intervals.
- **Quantification:** Measure the iodide concentration in the collected samples using an iodide-selective electrode.
- **Data Analysis:** Calculate the rate of iodide efflux over time. A higher rate of efflux in **Fdl169**-treated cells compared to the vehicle control indicates successful correction of the F508del-CFTR channel.

## Visualizations

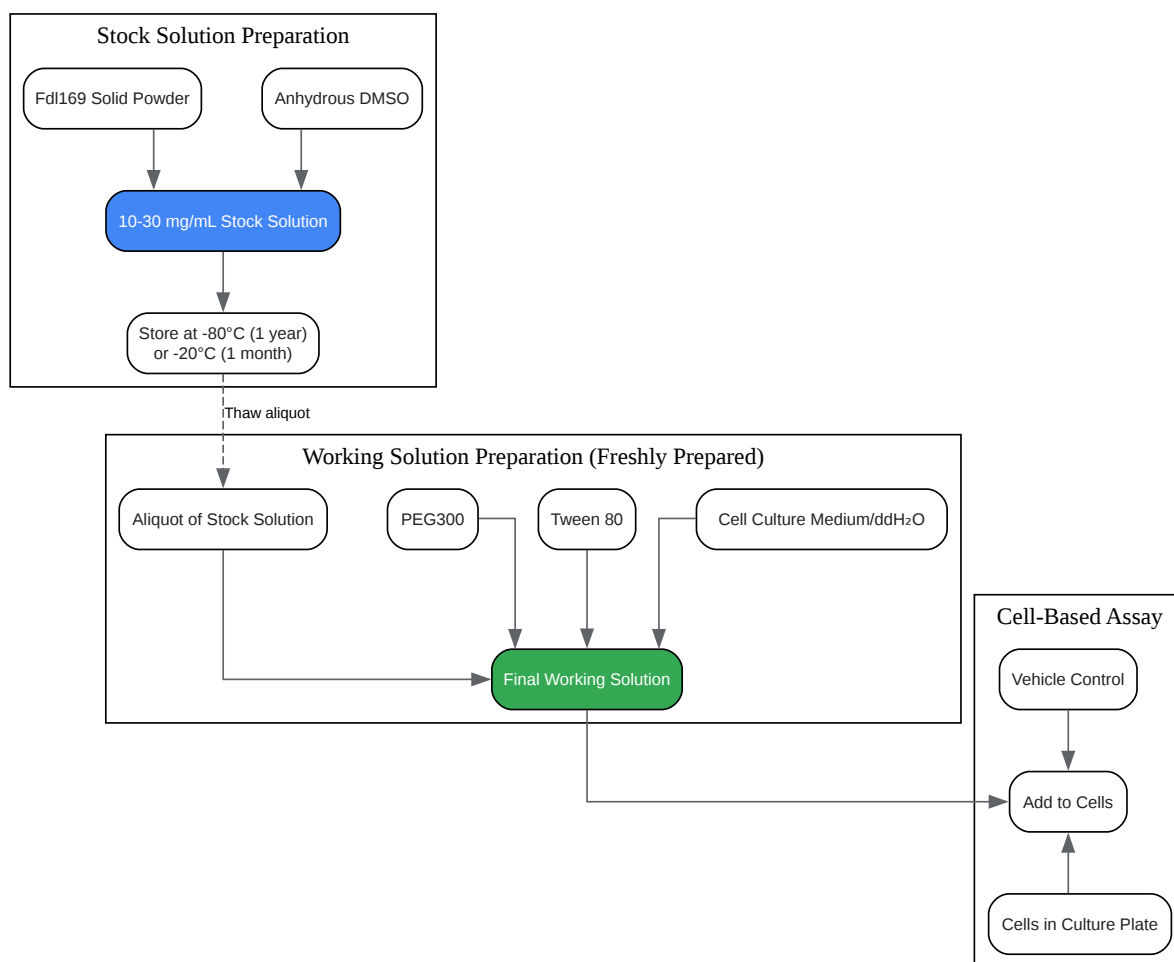
### Signaling Pathway: Fdl169-Mediated Correction of F508del-CFTR



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Caption: Mechanism of **Fdl169** as a CFTR corrector.

## Experimental Workflow: **Fdl169** Preparation for Cell-Based Assays



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Caption: Workflow for preparing **Fdl169** for cell culture experiments.



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